molecular formula C18H23N3O2 B12265435 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B12265435
M. Wt: 313.4 g/mol
InChI Key: ATNGXHQGIPZERH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a side chain containing a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with a suitable quinazoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinazoline compounds .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its combination of the quinazoline core and the dimethoxyphenyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C18H23N3O2/c1-22-16-8-7-13(11-17(16)23-2)9-10-19-18-14-5-3-4-6-15(14)20-12-21-18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,20,21)

InChI Key

ATNGXHQGIPZERH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2CCCC3)OC

Origin of Product

United States

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